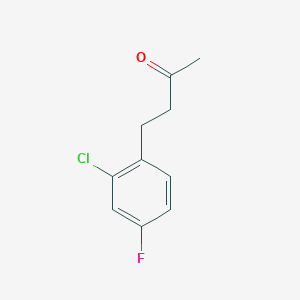
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction of Nitro Group: 4-((Tert-butoxycarbonyl)amino)-3-aminobenzoic acid.
Deprotection of Boc Group: 3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs where the Boc group can be removed in vivo to release the active drug.
Wirkmechanismus
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be exposed and participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Tert-butoxycarbonyl)amino)-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-((Tert-butoxycarbonyl)amino)methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzoic acid backbone. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H14N2O6 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-8-5-4-7(10(15)16)6-9(8)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
HGNXMXBIPSXKDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
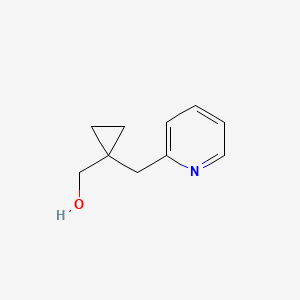
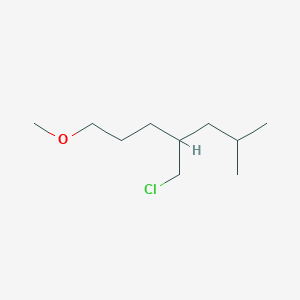
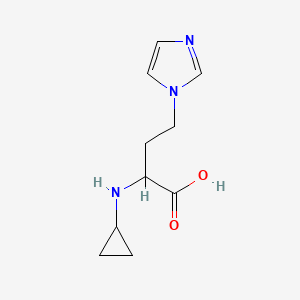
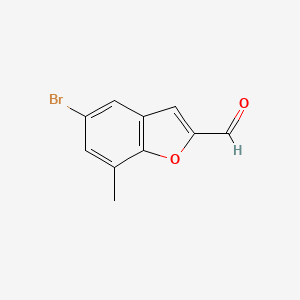

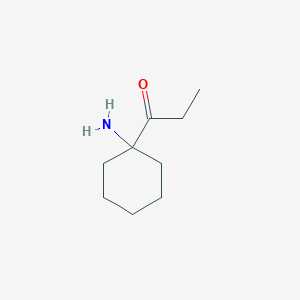
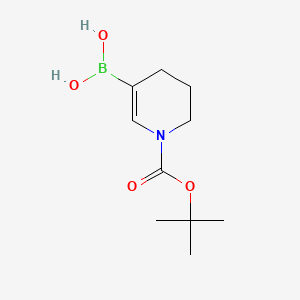

![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)

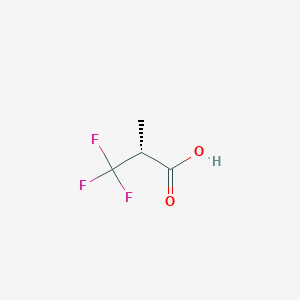
![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
